molecular formula C16H17FN2O4S2 B2423185 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 946260-47-5

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2423185
CAS RN: 946260-47-5
M. Wt: 384.44
InChI Key: HDBWUTFUAYSWND-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Selective Enzyme Inhibition

Research into sulfonamide derivatives has shown potential in selectively inhibiting certain enzymes. For instance, studies have identified compounds capable of selectively inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), demonstrating significant potential for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with non-selective COX inhibitors. The introduction of a fluorine atom into these molecules has been found to notably increase their selectivity, highlighting the importance of structural modifications in enhancing therapeutic potential (Hashimoto et al., 2002).

Anticancer Activity

Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects on several cancer cell lines, with some compounds demonstrating high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells. Such compounds have shown superior potency to established treatments like 5-fluorouracil, indicating their promise as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Structural and Functional Investigations

Structural investigations of sulfonamide derivatives, such as AND-1184, a potential active pharmaceutical ingredient for dementia treatment, have employed techniques like single-crystal X-ray and solid-state NMR. These studies provide insights into the molecular structure and dynamics, which are crucial for understanding the interaction mechanisms and optimizing the pharmacological properties of these compounds (Pawlak et al., 2021).

Antimicrobial and Antibacterial Agents

Oxazolidinone derivatives have been explored for their novel antibacterial activities, showcasing effectiveness against a range of clinically important pathogens, including resistant strains. This highlights the potential of sulfonamide compounds in addressing the growing challenge of antibiotic resistance (Zurenko et al., 1996).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-12-10-15(6-7-16(12)17)25(22,23)18-13-4-2-5-14(11-13)19-8-3-9-24(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBWUTFUAYSWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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